Ethyl 2-(bromomethyl)-6-nitrobenzoate Ethyl 2-(bromomethyl)-6-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC4031142
InChI: InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-7(6-11)4-3-5-8(9)12(14)15/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr
Molecular Formula: C10H10BrNO4
Molecular Weight: 288.09 g/mol

Ethyl 2-(bromomethyl)-6-nitrobenzoate

CAS No.:

Cat. No.: VC4031142

Molecular Formula: C10H10BrNO4

Molecular Weight: 288.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(bromomethyl)-6-nitrobenzoate -

Specification

Molecular Formula C10H10BrNO4
Molecular Weight 288.09 g/mol
IUPAC Name ethyl 2-(bromomethyl)-6-nitrobenzoate
Standard InChI InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-7(6-11)4-3-5-8(9)12(14)15/h3-5H,2,6H2,1H3
Standard InChI Key ZTRXNOHVLHVCII-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr
Canonical SMILES CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-(bromomethyl)-6-nitrobenzoate features a benzoate core substituted at the 2-position with a bromomethyl group (-CH₂Br) and at the 6-position with a nitro group (-NO₂). The ester functional group (-COOEt) at the 1-position completes its structure. This arrangement creates distinct electronic effects: the nitro group deactivates the ring through resonance withdrawal, while the bromomethyl group provides a reactive site for substitution.

Key Physicochemical Properties

  • Molecular Formula: C₁₀H₁₀BrNO₄

  • Molecular Weight: 288.09 g/mol

  • IUPAC Name: Ethyl 2-(bromomethyl)-6-nitrobenzoate

  • SMILES: CCOC(=O)C1=C(C=CC=C1N+[O-])CBr

  • InChIKey: ZTRXNOHVLHVCII-UHFFFAOYSA-N

The compound’s crystalline solid state and moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) facilitate its use in solution-phase reactions .

Synthesis Methodologies

Bromination of Ethyl 2-Methyl-6-Nitrobenzoate

A common route involves brominating the methyl group of ethyl 2-methyl-6-nitrobenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation. This method achieves selective bromination at the benzylic position due to the nitro group’s directing effects.

Optimization Parameters

  • Solvent: Carbon tetrachloride (CCl₄) or acetonitrile

  • Temperature: 60–80°C

  • Catalyst: Azobisisobutyronitrile (AIBN) for radical initiation
    Typical yields range from 70–85%, with purity >95% after recrystallization.

Alternative Pathway: Esterification of 2-(Bromomethyl)-6-Nitrobenzoic Acid

Reacting 2-(bromomethyl)-6-nitrobenzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) provides the ethyl ester. This two-step process (bromination followed by esterification) is less common due to intermediate handling challenges.

Reactivity and Functionalization

Nucleophilic Substitution at the Bromomethyl Site

Applications in Drug Synthesis

Key Intermediate for Isoindolinone Scaffolds

Isoindolinones, prevalent in kinase inhibitors and anti-inflammatory agents, are efficiently synthesized using bromomethyl-nitrobenzoates. For instance, the reaction outlined in Section 3.1 produces (1S)-7-nitro-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindolin-1-one, a precursor to immunomodulatory drugs .

Agrochemical Applications

The compound’s bromomethyl group facilitates cross-coupling reactions to generate herbicidal aryl ethers. For example, Ullmann coupling with phenols yields diphenyl ethers with potent herbicidal activity.

Comparative Analysis with Structural Analogs

Positional Isomers

  • 3-Nitro Isomer: Reduced steric hindrance enhances reactivity toward bulky nucleophiles.

  • 4-Nitro Isomer: The para-nitro group diminishes ring activation, slowing substitution rates.

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